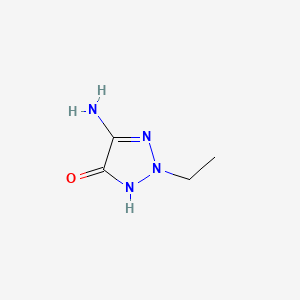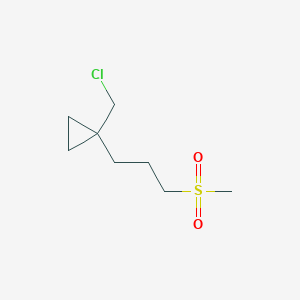
5-amino-2-ethyl-2H-1,2,3-triazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is a nitrogen-rich heterocyclic compound It belongs to the class of 1,2,3-triazoles, which are known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol can be achieved through several methods. One common approach involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-2-ethyl-2H-1,2,3-triazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-amino-2-ethyl-2H-1,2,3-triazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Some derivatives exhibit biological activity, making them candidates for pharmaceutical research.
Mécanisme D'action
The mechanism of action of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways and targets depend on the derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1H-1,2,4-triazole: Another nitrogen-rich heterocycle with similar properties.
5-amino-2H-1,2,3-triazole: Shares the triazole ring structure but differs in substitution patterns.
5-amino-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials.
Uniqueness
5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C4H8N4O |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4-amino-2-ethyl-1H-triazol-5-one |
InChI |
InChI=1S/C4H8N4O/c1-2-8-6-3(5)4(9)7-8/h2H2,1H3,(H2,5,6)(H,7,9) |
Clé InChI |
MXRMPSPDENUAFM-UHFFFAOYSA-N |
SMILES canonique |
CCN1NC(=O)C(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13613766.png)

![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)


![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)
![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)




![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)
